
N-(2-hydroxy-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to an amine group, which is further substituted with a 2-hydroxy-2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-hydroxy-2-methylpropyl)benzamide can be synthesized through the condensation of benzoic acid and 2-amino-2-methyl-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids immobilized on solid supports, can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-methylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-methylpropyl)aniline.
Substitution: Formation of nitrobenzamide or halobenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition is achieved through the prevention of I-kB degradation, thereby blocking the downstream signaling pathways that lead to inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting cytochrome c release from mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)benzamide
- N-(2-hydroxy-2-methylpropyl)aniline
- N-(2-hydroxy-2-methylpropyl)acetamide
Uniqueness
N-(2-hydroxy-2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balanced profile of antioxidant, antibacterial, and anti-inflammatory activities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
33561-46-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AXNCKQLSNLIGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


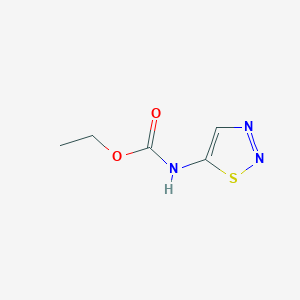
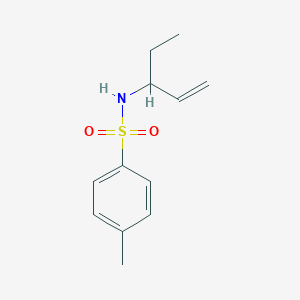
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
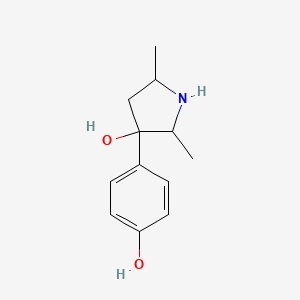
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
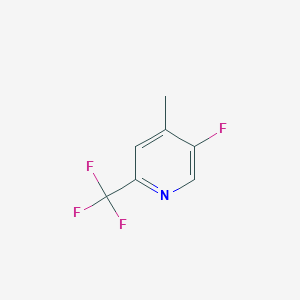
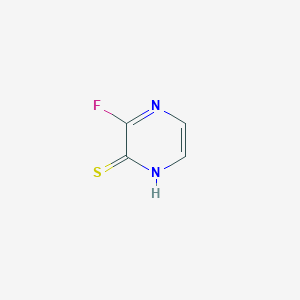

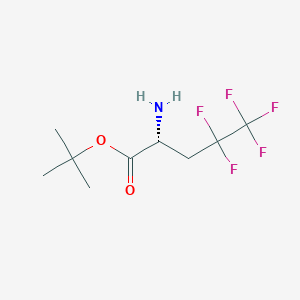
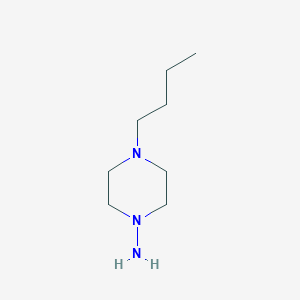
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
